molecular formula C7H3ClF4 B1371426 2-Chloro-4-fluorobenzotrifluoride CAS No. 94444-58-3

2-Chloro-4-fluorobenzotrifluoride

Cat. No.: B1371426
CAS No.: 94444-58-3
M. Wt: 198.54 g/mol
InChI Key: UHHZGIHGBLCIJM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzotrifluoride, also known as 2-chloro-4-fluoro-1-(trifluoromethyl)benzene, is an organic compound with the molecular formula C7H3ClF4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluorobenzotrifluoride typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents. One common method is the chlorination of 2-chloro-4-fluorotoluene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of high-pressure ultraviolet lamps can enhance the efficiency of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce corresponding benzoic acids .

Scientific Research Applications

2-Chloro-4-fluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-chloro-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZGIHGBLCIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631413
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94444-58-3
Record name 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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